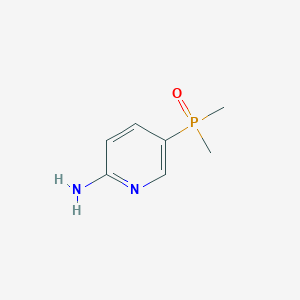![molecular formula C14H18N2O4S B2678143 5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477854-98-1](/img/structure/B2678143.png)
5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that features a distinctive combination of a thiazole ring with a dioxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized via several pathways. One notable approach involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde under controlled conditions. Typically, the reaction is carried out in a solvent such as ethanol or methanol, with a mild base like triethylamine to facilitate the condensation process.
Industrial Production Methods
Industrial synthesis often scales up the laboratory methods with optimizations for yield and efficiency. This involves using high-purity reagents and automated synthesis reactors to maintain consistency. The process is carefully monitored to control temperature, pH, and reactant concentrations to ensure optimal production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is amenable to various chemical transformations, including:
Oxidation: : Introduction of oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the thiazole ring.
Reduction: : The compound can undergo reduction reactions using agents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at the diethylamino group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
The major products vary depending on the type of reaction:
Oxidation: : Products include thiazole N-oxides
Reduction: : Reduced thiazole derivatives
Substitution: : Substituted thiazole compounds
Wissenschaftliche Forschungsanwendungen
This compound finds usage across multiple domains:
Chemistry: : As a building block in organic synthesis for creating complex molecular architectures.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Explored for pharmaceutical applications, particularly in drug design and development.
Industry: : Used in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The compound's effects are mediated through its ability to interact with molecular targets, primarily involving interactions with specific enzymes and receptors. The thiazole ring plays a crucial role in binding, while the dioxane moiety influences the compound's overall stability and solubility. These interactions can modulate biological pathways, leading to varied physiological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to structurally related compounds, this molecule showcases unique characteristics:
Structural Uniqueness: : The integration of the thiazole and dioxane structures confers distinct reactivity patterns.
Functional Properties: : Enhanced stability and specific binding affinity distinguish it from analogs such as simple thiazoles or dioxanes.
List of Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
Thiazole derivatives with varied substituents
There you have it: an in-depth look into "5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione". Let’s keep the conversation going. What’s next on your mind?
Eigenschaften
IUPAC Name |
5-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-5-16(6-2)13-15-8-9(21-13)7-10-11(17)19-14(3,4)20-12(10)18/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHANGSJHUGSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2678060.png)

![2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2678066.png)
![2-Chloro-N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]acetamide](/img/structure/B2678070.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2678071.png)
![4'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2678072.png)
![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)

![2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine](/img/structure/B2678078.png)


![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)

